Cas no 901245-90-7 (1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

1-(4-Bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a brominated pyrazoloquinoline derivative with potential applications in pharmaceutical and materials research. Its structure features a fused pyrazoloquinoline core substituted with a 4-bromophenyl group at the 1-position, an ethyl group at the 8-position, and a 4-methylphenyl group at the 3-position. This compound exhibits notable stability and may serve as a key intermediate in the synthesis of bioactive molecules or optoelectronic materials. The presence of the bromine atom offers versatility for further functionalization via cross-coupling reactions. Its rigid aromatic framework suggests potential utility in the development of fluorescent probes or small-molecule inhibitors. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901245-90-7 structure
Product Name:1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901245-90-7
MF:C25H20BrN3
MW:442.35040473938
CID:6262029
PubChem ID:20852555
Update Time:2025-05-20

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • 1-(4-bromophenyl)-8-ethyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
    • 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • F3407-1295
    • AKOS001795730
    • 901245-90-7
    • Inchi: 1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3
    • InChI Key: QDICELXEQXMHGV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C2C3C=C(CC)C=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1

Computed Properties

  • Exact Mass: 441.08406g/mol
  • Monoisotopic Mass: 441.08406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 30.7Ų

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

1-(4-Bromophenyl)-8-Ethyl-3-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview

The compound with CAS No 901245-90-7, known as 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule belongs to the class of pyrazoloquinolines, which are heterocyclic compounds with a fused pyrazole and quinoline ring system. The presence of substituents such as the 4-bromophenyl and 4-methylphenyl groups at specific positions on the ring system contributes to its distinct chemical properties and biological activity.

Recent studies have highlighted the importance of pyrazoloquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The pyrazolo[4,3-c]quinoline core is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The substitution pattern of this compound, with an 8-ethyl group, further modulates its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.

One of the most notable advancements in the research of this compound involves its role in targeting specific oncogenic pathways. For instance, preclinical studies have demonstrated that 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits potent inhibitory activity against several tyrosine kinases, which are often overexpressed in various cancers. This makes it a promising candidate for the development of targeted therapies aimed at inhibiting tumor growth and metastasis.

In addition to its therapeutic potential, this compound has also been explored for its photophysical properties. Researchers have investigated its fluorescence characteristics under different conditions, suggesting its potential application in biosensing and imaging technologies. The combination of its structural versatility and functional groups makes it a valuable tool in both medicinal chemistry and materials science.

The synthesis of 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically includes coupling reactions and cyclization steps to form the heterocyclic core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability for industrial applications.

Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various biological targets. These studies have revealed that the pyrazolo[4,3-c]quinoline scaffold plays a critical role in stabilizing interactions through hydrogen bonding and π-π stacking interactions. Such findings are crucial for guiding further optimization efforts to enhance potency and selectivity.

In conclusion, 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline represents a fascinating example of how structural diversity can be leveraged to design molecules with multifaceted applications. With ongoing research exploring its therapeutic potential and material properties, this compound continues to be a focal point in both academic and industrial settings.

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